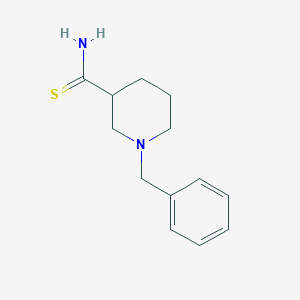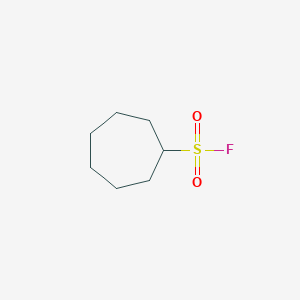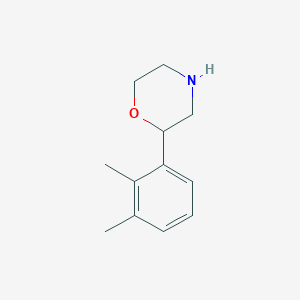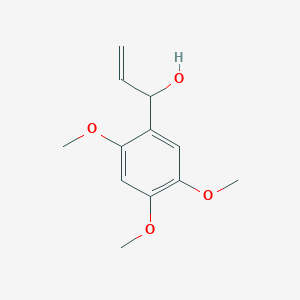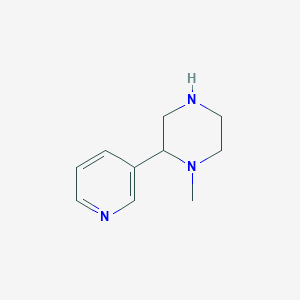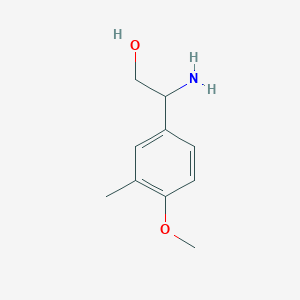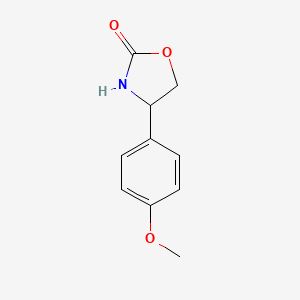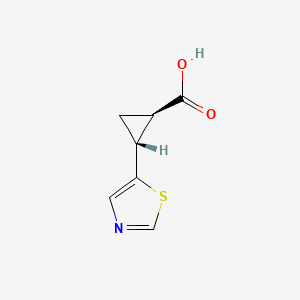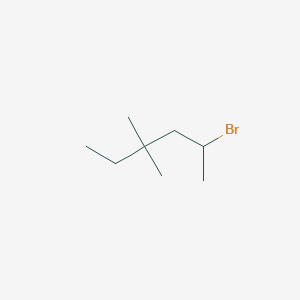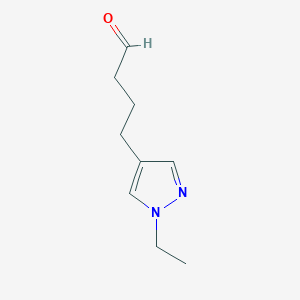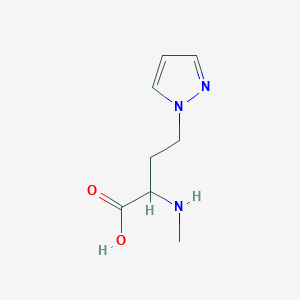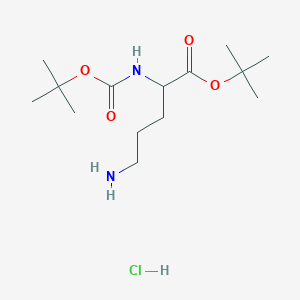
N-alpha-Boc-L-ornithine tert-butyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity. The compound is characterized by the presence of a tert-butyl group, an amino group, and a tert-butoxycarbonyl (Boc) protecting group, which makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoate hydrochloride typically involves the protection of the amino group using the Boc group. The process begins with the reaction of 5-amino-2-pentanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoate hydrochloride may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The compound is typically purified by crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in methanol
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) or N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide.
Reduction and Oxidation: The amino group can be further modified through reduction or oxidation reactions, depending on the desired functional group transformations.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Coupling: N,N’-diisopropylcarbodiimide (DIC), N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide
Solvents: Tetrahydrofuran (THF), acetonitrile, methanol
Major Products Formed
The major products formed from these reactions include deprotected amino acids, dipeptides, and other amino acid derivatives, which can be further utilized in the synthesis of complex molecules and pharmaceuticals.
Scientific Research Applications
Tert-butyl 5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Industry: Applied in the production of biodegradable polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoate hydrochloride primarily involves the protection and deprotection of amino groups. The Boc group serves as a protecting group that can be easily removed under acidic conditions, allowing for selective modification of the amino group without affecting other functional groups . This property makes it a valuable tool in organic synthesis and peptide chemistry.
Comparison with Similar Compounds
Similar Compounds
- ®-5-Amino-2-{[(tert-butoxy)carbonyl]amino}pentanoic acid
- tert-Butyl (2S)-5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoate
- tert-Butyl (2S)-5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoate hydrochloride
Uniqueness
Tert-butyl 5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoate hydrochloride is unique due to its combination of a Boc-protected amino group and a tert-butyl ester, which provides stability and reactivity under specific conditions. This dual functionality allows for versatile applications in synthetic chemistry and pharmaceutical research, making it a valuable compound for various scientific endeavors.
Properties
IUPAC Name |
tert-butyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4.ClH/c1-13(2,3)19-11(17)10(8-7-9-15)16-12(18)20-14(4,5)6;/h10H,7-9,15H2,1-6H3,(H,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOZFDDKCLTTAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCN)NC(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
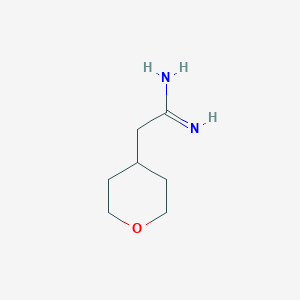
![N-methyl-3-[(piperazin-1-yl)methyl]benzamidedihydrochloride](/img/structure/B13617227.png)
